molecular formula C16H16N4S B6461888 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine CAS No. 2549010-96-8

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine

Cat. No.: B6461888
CAS No.: 2549010-96-8
M. Wt: 296.4 g/mol
InChI Key: MVNOSQLPZZFHQP-UHFFFAOYSA-N
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Description

This compound consists of a pyrazine core substituted at position 2 with a 3,5-dimethylpyrazole moiety and at position 3 with a 4-methylphenylsulfanyl group. The sulfanyl (S–) linkage may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-3-(4-methylphenyl)sulfanylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-11-4-6-14(7-5-11)21-16-15(17-8-9-18-16)20-13(3)10-12(2)19-20/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNOSQLPZZFHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC=CN=C2N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Features

Compound Name Substituents/R-Groups Key Properties/Activities Reference
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine 4-Methoxyphenyl (vs. 4-methylphenyl) Improved solubility due to methoxy group; potential for enhanced binding affinity
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazinyl}-2,2-diphenylethanone Nitrophenyl-piperazine hybrid Likely CNS activity due to piperazine moiety; nitro group may confer redox activity
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Thiadiazole core with sulfanyl linkages Butterfly conformation; planar aromatic systems for stacking interactions
Pyrazole-4-sulfonamide derivatives (e.g., 3,5-dimethyl-1-phenyl variants) Sulfonamide group (vs. sulfanyl) Antiproliferative activity against cancer cell lines

Key Observations:

  • Substituent Effects : The 4-methylphenyl group in the target compound balances lipophilicity and steric bulk, while the methoxy analog () may exhibit higher solubility and electronic effects due to the electron-donating methoxy group .
  • Heterocyclic Core : Pyrazine derivatives (target compound) differ from thiadiazole analogs () in electronic properties; thiadiazoles often exhibit stronger π-stacking due to planar structures .
  • Linkage Variations : Sulfanyl (S–) vs. sulfonamide (SO₂–NH₂) groups influence polarity and hydrogen-bonding capacity, impacting target selectivity .

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